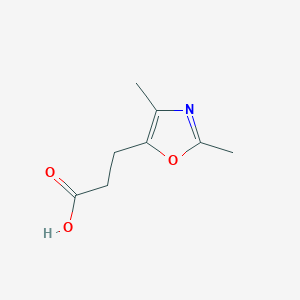

3-(Dimethyl-1,3-oxazol-5-YL)propanoic acid

Description

Significance of the Oxazole (B20620) Heterocyclic Scaffold in Contemporary Chemical Research

The oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a cornerstone in contemporary chemical research, largely due to its versatile applications in medicinal chemistry and materials science. derpharmachemica.comnih.govresearchgate.net The oxazole nucleus is a key component in a wide array of natural products and synthetic compounds that exhibit significant biological activities. derpharmachemica.comresearchgate.net Its prevalence stems from the ability of the oxazole ring to engage with various biological targets, such as enzymes and receptors, through a range of non-covalent interactions. researchgate.net

Oxazole derivatives have demonstrated a broad spectrum of pharmacological properties, including:

Antimicrobial Activity: Compounds featuring the oxazole scaffold have shown potent antibacterial and antifungal effects. nih.govresearchgate.net For instance, certain propanoic acid derivatives with an oxazole core have been effective against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

Anti-inflammatory Properties: The well-known non-steroidal anti-inflammatory drug (NSAID) Oxaprozin features an oxazole ring, highlighting the scaffold's potential in developing agents that can modulate inflammatory pathways. nih.gov

Anticancer Activity: Researchers have explored oxazole derivatives as potential tyrosine kinase inhibitors and for their ability to induce apoptosis in cancer cells, making them a promising area for oncology research. researchgate.net

Antidiabetic and Anti-obesity Effects: The oxazole structure is also found in compounds investigated for their role in managing metabolic disorders. nih.govresearchgate.net

Beyond medicine, oxazoles are utilized in materials science, where their photophysical and photochemical properties are harnessed for applications like semiconductor devices. thepharmajournal.com The stability of the oxazole ring and the potential for substitution at multiple positions allow chemists to fine-tune the molecule's properties for specific applications. nih.gov This structural flexibility makes the oxazole scaffold a valuable building block in the rational design of new functional molecules. nih.gov

Overview of 3-(Dimethyl-1,3-oxazol-5-YL)propanoic acid within the Landscape of Substituted Oxazole Carboxylic Acids

3-(2,4-Dimethyl-1,3-oxazol-5-YL)propanoic acid belongs to the broader class of substituted oxazole carboxylic acids. This family of compounds is characterized by an oxazole ring linked to a carboxylic acid moiety, often via an alkyl chain. The presence of the carboxylic acid group can significantly influence the molecule's physicochemical properties, such as solubility and its ability to interact with biological targets. ontosight.ai

While specific research on 3-(2,4-Dimethyl-1,3-oxazol-5-YL)propanoic acid is limited in publicly accessible literature, the general class of oxazole-containing propanoic acids has been a subject of scientific investigation. For example, studies on related structures, such as 3-(4,5-diphenyl-1,3-oxazol-2-yl) propionic acid (a derivative of Oxaprozin), have been conducted to explore their anti-inflammatory potential. orientjchem.org Furthermore, research into chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives has revealed that these compounds can exhibit significant antibacterial activity, with their efficacy influenced by the specific stereochemistry and substituents. researchgate.net

The general structure of an oxazole propanoic acid combines the biologically active oxazole scaffold with a propanoic acid tail. The propanoic acid moiety itself is a common structural feature in various biologically active molecules, including the widely used NSAIDs like Ibuprofen. researchgate.netwikipedia.org The combination of these two fragments in 3-(2,4-Dimethyl-1,3-oxazol-5-YL)propanoic acid suggests a potential for biological activity, likely in the antimicrobial or anti-inflammatory domains, which are common for this class of compounds. nih.govorientjchem.org

Below is a table comparing the subject compound with related structures found in the literature:

| Compound Name | Core Heterocycle | Key Substituents | Noted Biological Activity Area |

| 3-(2,4-Dimethyl-1,3-oxazol-5-YL)propanoic acid | 2,4-Dimethyl-1,3-oxazole | Propanoic acid at C5 | Not extensively documented |

| Oxaprozin | 4,5-Diphenyl-1,3-oxazole | Propanoic acid at C2 | Anti-inflammatory nih.gov |

| 3-(2-Methyl-1,3-oxazol-5-yl)propanoic acid | 2-Methyl-1,3-oxazole | Propanoic acid at C5 | Research intermediate smolecule.com |

| Chiral 2-(hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acids | Benzoxazole (B165842) | Substituted propanoic acid | Antibacterial researchgate.net |

This table is generated based on available research and is for illustrative purposes.

Current Research Gaps and Future Perspectives Pertaining to this compound

The most significant research gap concerning 3-(2,4-Dimethyl-1,3-oxazol-5-YL)propanoic acid is the lack of comprehensive studies on its synthesis, characterization, and biological activity. While the broader class of oxazole carboxylic acids is recognized for its therapeutic potential, this specific molecule remains largely unexplored in scientific literature.

Future research should be directed towards several key areas:

Chemical Synthesis and Characterization: There is a need for the development and publication of efficient and scalable synthetic routes to produce 3-(2,4-Dimethyl-1,3-oxazol-5-YL)propanoic acid. Following synthesis, thorough characterization using modern analytical techniques (such as NMR, mass spectrometry, and FT-IR) is essential to confirm its structure and purity. ontosight.aiktu.edu

Biological Screening: Given the established activities of related compounds, a primary focus should be on screening this molecule for a range of biological effects. nih.gov Initial assays should target its potential as an antimicrobial and anti-inflammatory agent. Exploring its efficacy against various bacterial and fungal strains, as well as its ability to inhibit key inflammatory enzymes, would be a logical starting point. researchgate.net

Structure-Activity Relationship (SAR) Studies: Should initial screenings yield positive results, further research could involve synthesizing a library of analogues. By systematically modifying the substituents on the oxazole ring and altering the length or nature of the carboxylic acid side chain, SAR studies could elucidate the key structural features required for optimal biological activity.

Computational and Mechanistic Studies: In silico docking studies could be employed to predict potential biological targets and to understand the compound's binding modes. These computational approaches can help guide experimental work and provide insights into its mechanism of action.

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO3 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

3-(2,4-dimethyl-1,3-oxazol-5-yl)propanoic acid |

InChI |

InChI=1S/C8H11NO3/c1-5-7(3-4-8(10)11)12-6(2)9-5/h3-4H2,1-2H3,(H,10,11) |

InChI Key |

OBVKSFMCPBBROF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC(=N1)C)CCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Dimethyl 1,3 Oxazol 5 Yl Propanoic Acid and Analogues

Retrosynthetic Analysis and Strategic Disconnections for the 3-(Dimethyl-1,3-oxazol-5-YL)propanoic acid Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. arxiv.org For the 3-(2,4-dimethyl-1,3-oxazol-5-yl)propanoic acid scaffold, several strategic disconnections can be envisioned, primarily involving the cleavage of the oxazole (B20620) ring or the disconnection of its substituents.

Key Retrosynthetic Disconnections:

C-C Bond Disconnection: The most straightforward disconnection is the C5-Cα bond between the oxazole ring and the propanoic acid side chain. This approach, however, often leads to precursors that are challenging to synthesize or functionalize selectively at the C5 position.

Oxazole Ring Cleavage (based on classical syntheses): More productive disconnections involve breaking the bonds of the oxazole ring itself. These strategies align with well-established named reactions for oxazole synthesis.

Disconnection A (Robinson-Gabriel type): This approach breaks the O1-C2 and N3-C4 bonds, leading back to an α-acylamino ketone precursor. For the target molecule, this would be an N-acetyl-aminoketone bearing a propanoate group.

Disconnection B (Van Leusen type): This strategy involves a [3+2] cycloaddition logic, disconnecting the molecule into an aldehyde synthon (carrying the propanoic acid moiety) and a TosMIC (tosylmethyl isocyanide) derivative. mdpi.com

Disconnection C (Fischer type): This disconnection breaks the ring into a cyanohydrin and an aldehyde, a classic approach for 2,5-disubstituted oxazoles. wikipedia.org

These disconnections form the basis for the forward synthetic strategies discussed in the following sections.

Established Synthetic Routes to Oxazole-Propanoic Acid Derivatives

Multiple synthetic methodologies have been developed for the construction of the oxazole ring. These can be adapted to incorporate a propanoic acid moiety, either on a precursor or by modification of the final product.

Cyclodehydration reactions are among the oldest and most fundamental methods for oxazole synthesis. They typically involve the formation of the oxazole ring from an acyclic precursor by removing a molecule of water.

Robinson-Gabriel Synthesis: This method involves the intramolecular cyclization and dehydration of 2-acylamino-ketones, typically promoted by strong acids like sulfuric acid or polyphosphoric acid. synarchive.comwikipedia.org The 2-acylamino-ketone precursors can be prepared via the Dakin-West reaction. wikipedia.org To synthesize an oxazole-propanoic acid derivative, the starting ketone must already contain the propanoic acid chain (likely as an ester to protect the carboxyl group during the harsh reaction conditions).

Fischer Oxazole Synthesis: The Fischer synthesis produces 2,5-disubstituted oxazoles from the reaction of an aromatic cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. wikipedia.orgijpsonline.com While historically significant, its application is generally limited to aromatic precursors and is less commonly used for alkyl-substituted oxazoles with acid functionalities due to the harsh, anhydrous acidic conditions. wikipedia.org

| Method | Key Precursor(s) | Reagents/Conditions | General Applicability |

|---|---|---|---|

| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | H₂SO₄, PPA, POCl₃, SOCl₂ | Broad scope for 2,4,5-trisubstituted oxazoles. synarchive.compharmaguideline.com |

| Fischer Oxazole Synthesis | Cyanohydrin and Aldehyde | Anhydrous HCl in ether | Primarily for 2,5-diaryl oxazoles. wikipedia.org |

The Van Leusen oxazole synthesis is a powerful and versatile method for preparing 5-substituted oxazoles. organic-chemistry.orgwikipedia.org The reaction occurs between an aldehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base, such as potassium carbonate. mdpi.com

The mechanism proceeds via the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline, which then eliminates p-toluenesulfinic acid to yield the oxazole. wikipedia.org

To apply this method for synthesizing oxazole-propanoic acid derivatives, one would typically start with an aldehyde that already contains the propanoic acid ester side chain. For example, reacting a protected γ-oxo-propanoate with TosMIC would directly lead to the desired scaffold. Recently, methods have been developed for the direct synthesis of oxazoles from carboxylic acids and isocyanides, which could provide a more direct route. nih.gov

Transition metal-mediated protocols offer mild, efficient, and selective pathways to oxazoles. researchgate.net

Gold and Copper Catalysis: Gold and copper catalysts are effective in promoting the cyclization of propargylic amides to form oxazoles. researchgate.net Copper-catalyzed protocols have also been developed for the direct coupling of α-diazoketones with nitriles to generate 2,4,5-trisubstituted oxazoles. researchgate.net

Palladium and Nickel Catalysis: Palladium and nickel catalysts are widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. These can be employed in one-pot procedures where an oxazole ring is formed and then immediately coupled with a boronic acid to introduce further substitution. ijpsonline.com For instance, a halogenated oxazole-propanoate ester could be coupled with a methyl boronic acid derivative to install one of the methyl groups on the target scaffold.

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants are combined in a single step to form a product that contains portions of all the starting materials. researchgate.net This approach offers significant advantages in terms of efficiency and atom economy. Several MCRs have been developed for the synthesis of highly substituted oxazoles. For example, an acid-promoted MCR of arylglyoxal monohydrates, nitriles, and various carbon-based nucleophiles can generate diverse, fully substituted oxazoles. researchgate.net By carefully selecting the starting components, it is feasible to construct the this compound scaffold in a single, efficient step.

Targeted Synthetic Approaches for this compound

Based on the established methodologies, a plausible synthetic route for 3-(2,4-dimethyl-1,3-oxazol-5-yl)propanoic acid can be proposed. A particularly suitable strategy would be an adaptation of the Robinson-Gabriel synthesis due to the trisubstituted nature of the target oxazole.

Proposed Synthetic Route (Robinson-Gabriel Approach):

Preparation of the Acylamino Ketone Precursor: The key intermediate is ethyl 4-(acetylamino)-3-oxopentanoate. This can be synthesized starting from ethyl acetoacetate (B1235776).

Bromination of ethyl acetoacetate at the α-position yields ethyl 2-bromo-3-oxobutanoate.

Reaction of the bromo-ketone with acetamide, followed by elaboration, or a more controlled sequence involving an azide (B81097) displacement and subsequent reduction and acylation, would lead to the required α-acylamino-β-keto ester.

Cyclodehydration: The prepared α-acylamino-β-keto ester is then subjected to cyclodehydration using a strong dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide. This step forms the 2,4-dimethyl-oxazole ring with an ethyl ester at the 5-position.

Hydrolysis: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid using standard basic (e.g., NaOH) or acidic (e.g., HCl) hydrolysis conditions to yield the target compound, 3-(2,4-dimethyl-1,3-oxazol-5-yl)propanoic acid.

This targeted approach leverages a classic, robust reaction and allows for the systematic construction of the required substitution pattern on the oxazole core.

| Synthetic Strategy | Key Advantages | Potential Challenges |

|---|---|---|

| Robinson-Gabriel Synthesis | Reliable for polysubstituted oxazoles; readily available starting materials. | Requires harsh acidic conditions which may not be compatible with sensitive functional groups. pharmaguideline.com |

| Van Leusen Synthesis | Excellent for 5-substituted oxazoles; mild reaction conditions. mdpi.comorganic-chemistry.org | Requires synthesis of a specific aldehyde precursor containing the propanoic acid chain. |

| Metal-Catalyzed Reactions | High efficiency, selectivity, and mild conditions. researchgate.net | Catalyst cost and sensitivity; may require multi-step precursor synthesis. |

| Multicomponent Reactions | High atom economy and step efficiency; rapid generation of complexity. researchgate.net | Optimization can be complex; scope may be limited for specific substitution patterns. |

Design and Elaboration of Key Precursors

The synthesis of 3-(2,4-Dimethyl-1,3-oxazol-5-YL)propanoic acid necessitates a strategic approach involving the initial construction of a core heterocyclic structure followed by the introduction and elaboration of the propanoic acid side chain. A plausible retrosynthetic analysis suggests disconnecting the propanoic acid chain, leading to a key intermediate such as a 5-functionalized-2,4-dimethyloxazole.

Classic oxazole syntheses like the Robinson-Gabriel synthesis or the Van Leusen reaction provide viable routes to the core structure. wikipedia.orgnih.gov The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone. wikipedia.org For the target molecule, this would require a precursor like N-(1-oxopropan-2-yl)acetamide.

A more versatile approach for building the side chain involves creating a reactive "handle" at the 5-position of the 2,4-dimethyloxazole (B1585046) ring. This can be achieved by synthesizing intermediates like 5-formyl-2,4-dimethyloxazole or 5-(halomethyl)-2,4-dimethyloxazole. While direct synthesis for these specific oxazole precursors is not widely documented, analogous syntheses for other heterocycles, such as 4-methyl-5-formylthiazole, are well-established. This analogous process involves the reduction of a thiazole-5-carboxylic acid chloride using a palladium on barium sulfate (B86663) (Pd/BaSO₄) catalyst. nih.gov A similar strategy could be employed for the oxazole counterpart.

Once a key intermediate like 5-formyl-2,4-dimethyloxazole (1) is obtained, the three-carbon propanoic acid side chain can be elaborated through several established methods:

Wittig Reaction: A Wittig reaction between the aldehyde (1) and a phosphonium (B103445) ylide, such as (carbethoxymethylene)triphenylphosphorane (B24862) (Ph₃P=CHCO₂Et), would yield an α,β-unsaturated ester, ethyl 3-(2,4-dimethyl-1,3-oxazol-5-yl)acrylate. udel.edu

Heck Reaction: If a 5-bromo-2,4-dimethyloxazole (2) intermediate is synthesized, a palladium-catalyzed Heck reaction with an acrylic acid ester (e.g., ethyl acrylate) can form the same unsaturated ester intermediate. mdpi.comnih.gov

The resulting α,β-unsaturated ester is a versatile precursor. Catalytic hydrogenation of the carbon-carbon double bond, followed by hydrolysis of the ester, would yield the final target compound, 3-(2,4-dimethyl-1,3-oxazol-5-YL)propanoic acid.

Alternatively, if a 5-(chloromethyl)-2,4-dimethyloxazole (3) intermediate is prepared, analogous to the synthesis of 5-(chloromethyl)furfural, it can be used in nucleophilic substitution reactions. escholarship.org For instance, reaction with a malonic ester anion followed by decarboxylation would also lead to the propanoic acid side chain.

Stereoselective Synthesis Considerations for Related Oxazole Propanoic Acids

While 3-(2,4-Dimethyl-1,3-oxazol-5-YL)propanoic acid itself is achiral, the synthesis of chiral analogues, particularly those with stereocenters on the propanoic acid side chain (at the α or β positions), is of significant interest for developing compounds with specific biological activities. researchgate.net Achieving stereocontrol in these syntheses requires the use of asymmetric methodologies.

A key strategy for introducing chirality at the β-position is through the asymmetric conjugate addition (Michael addition) of nucleophiles to an α,β-unsaturated oxazole ester, such as ethyl 3-(2,4-dimethyl-1,3-oxazol-5-yl)acrylate. mdpi.com The use of chiral catalysts or chiral auxiliaries can direct the approach of the nucleophile to one face of the double bond, leading to an enantiomerically enriched product. Organocatalysts, such as chiral secondary amines (e.g., prolinol derivatives), have been successfully employed to catalyze the asymmetric Michael addition of nitroalkanes to α,β-unsaturated aldehydes, a reaction that could be adapted for oxazole-containing substrates. mdpi.com

For introducing chirality at the α-position, methods involving the diastereoselective alkylation of a chiral enolate can be employed. For example, an oxazolidinone chiral auxiliary can be attached to the propanoic acid moiety. Deprotonation to form a chiral enolate followed by reaction with an electrophile allows for the stereocontrolled formation of an α-substituted propanoic acid derivative. nih.gov

Another powerful approach involves the use of chiral Lewis acid catalysts in reactions of β,γ-unsaturated carbonyl compounds. nih.gov A β,γ-unsaturated 2-acyl imidazole (B134444), for instance, can undergo catalytic asymmetric tandem isomerization and Michael addition reactions, providing access to chiral 1,5-dicarbonyl compounds with high stereoselectivity. nih.gov This principle could be extended to oxazole-containing substrates to generate chiral propanoic acid derivatives.

Optimization of Reaction Conditions and Yields

The Van Leusen oxazole synthesis , which typically reacts an aldehyde with tosylmethyl isocyanide (TosMIC), is a common method for forming 5-substituted oxazoles. nih.gov The efficiency of this reaction is highly sensitive to the reaction conditions. For example, the choice of base and solvent can significantly impact the yield. The use of an ion exchange resin as the base can facilitate product purification and lead to high yields. nih.gov Recent advancements have shown that conducting the Van Leusen reaction in a pressure reactor can dramatically reduce reaction times from hours to minutes while maintaining good to moderate yields. sciforum.net

The following interactive table summarizes the optimization of a one-pot Van Leusen reaction for the synthesis of 4,5-disubstituted oxazoles, demonstrating the effect of different solvents and bases on the reaction yield.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CH₃CN | K₂CO₃ | 80 | 12 | 75 |

| 2 | DMF | K₂CO₃ | 80 | 12 | 82 |

| 3 | DMSO | K₂CO₃ | 80 | 12 | 85 |

| 4 | Ionic Liquid [bmim]BF₄ | K₂CO₃ | 80 | 10 | 92 |

| 5 | Ionic Liquid [bmim]BF₄ | Cs₂CO₃ | 80 | 10 | 88 |

| 6 | Ionic Liquid [bmim]BF₄ | DBU | 80 | 12 | 65 |

Similarly, for syntheses involving the Robinson-Gabriel method , the choice of the cyclodehydrating agent is critical. While traditional agents include sulfuric acid or phosphorus oxychloride, modern variations have employed reagents like triphenylphosphine (B44618) and iodine, or trifluoromethanesulfonic acid, often leading to improved yields and broader substrate scope. wikipedia.org

The following interactive table illustrates the optimization of an iodine-catalyzed decarboxylative cyclization to form a 2,5-diphenyloxazole, highlighting the importance of catalyst, solvent, and temperature.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | I₂ (20) | DMA | 70 | 5 | 50 |

| 2 | - | DMA | 70 | 5 | 0 |

| 3 | I₂ (20) | DMF | 70 | 5 | 45 |

| 4 | I₂ (20) | Dioxane | 70 | 5 | 30 |

| 5 | I₂ (20) | DMA | 90 | 5 | 52 |

| 6 | I₂ (20) | DMA | RT | 24 | 60 |

| 7 | I₂ (30) | DMA | RT (4h) then 60°C (4h) | 8 | 70 |

These examples underscore the necessity of systematic screening of reaction parameters to develop efficient and high-yielding synthetic routes for this compound and its analogues.

Chemical Reactivity and Derivatization of 3 Dimethyl 1,3 Oxazol 5 Yl Propanoic Acid

Reactivity of the 1,3-Oxazole Ring System in 3-(Dimethyl-1,3-oxazol-5-yl)propanoic acid

The 1,3-oxazole ring is an aromatic heterocycle containing both a furan-type oxygen atom and a pyridine-type nitrogen atom. This composition results in a π-electron-rich system, yet the electronegativity of the nitrogen atom renders the C2 position electron-deficient. tandfonline.compharmaguideline.comthepharmajournal.comwikipedia.org The acidity of the ring protons typically follows the order C2 > C5 > C4. thepharmajournal.comsemanticscholar.org In the case of this compound, the C5 position is already substituted, which significantly influences the ring's reactivity profile. The specific positions of the two methyl groups (e.g., 2,4-dimethyl) would further modulate the electronic properties and steric accessibility of the remaining ring positions.

Nucleophilic Substitution: Nucleophilic substitution reactions on an unsubstituted oxazole (B20620) ring are uncommon. tandfonline.comthepharmajournal.comsemanticscholar.org Such reactions typically require the presence of a good leaving group, such as a halogen, and are most facile at the electron-deficient C2 position. tandfonline.compharmaguideline.comthepharmajournal.com For this compound, which lacks such a leaving group, direct nucleophilic substitution on the ring is not a primary reaction pathway. Instead, nucleophilic attack is more likely to result in ring-opening transformations. pharmaguideline.com

The oxazole ring can undergo cleavage under various conditions. researchgate.net Strong nucleophiles, for instance, can attack the electrophilic C2 position, initiating a cascade that leads to ring opening. pharmaguideline.com In the presence of ammonia (B1221849) or formamide (B127407), this can lead to the formation of imidazole (B134444) derivatives. pharmaguideline.com

Deprotonation at the C2 position by a strong base can also facilitate ring cleavage. The resulting 2-lithio-oxazole can exist in equilibrium with a ring-opened isonitrile enolate, which can be trapped by electrophiles. wikipedia.orgnih.gov Furthermore, oxidative cleavage of the oxazole ring can be achieved using strong oxidizing agents like potassium permanganate (B83412) or ozone. pharmaguideline.com Reductive conditions, such as using nickel-aluminum alloys, can also lead to ring opening. tandfonline.com

Functional Group Transformations of the Propanoic Acid Moiety

The propanoic acid side chain offers a versatile handle for a wide array of well-established chemical modifications targeting the carboxylic acid group. These transformations are fundamental in synthesizing derivatives with altered physical, chemical, and biological properties. nih.govorientjchem.org

Esterification: The carboxylic acid group can be readily converted into an ester. A common laboratory method is the Fischer esterification, which involves reacting the acid with an alcohol under acidic catalysis. openstax.orglibretexts.org This reaction is typically performed by refluxing the carboxylic acid in an excess of the desired alcohol (e.g., methanol, ethanol) with a catalytic amount of a strong acid like H₂SO₄. openstax.orgktu.eduresearchgate.net Alternatively, esters can be formed via an SN2 reaction between the corresponding carboxylate salt and a primary alkyl halide. libretexts.org

Amidation: Direct reaction of the carboxylic acid with an amine is generally inefficient because the basic amine deprotonates the acid to form an unreactive carboxylate salt. openstax.org Therefore, amidation usually requires activation of the carboxylic acid. A standard method involves converting the acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). openstax.orglibretexts.org The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. Another widely used approach employs coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitate the formation of the amide bond under milder conditions. libretexts.orgresearchgate.net

| Reaction Type | Reagents | Product | Description |

|---|---|---|---|

| Fischer Esterification | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl 3-(Dimethyl-1,3-oxazol-5-yl)propanoate | Acid-catalyzed reaction with alcohol to form the corresponding methyl ester. ktu.edu |

| Amidation (via Acid Chloride) | 1. SOCl₂ 2. Amine (R-NH₂) | N-Alkyl-3-(Dimethyl-1,3-oxazol-5-yl)propanamide | Two-step process involving activation to an acyl chloride followed by reaction with an amine. openstax.org |

| Amidation (Coupling Agent) | Amine (R-NH₂), DCC | N-Alkyl-3-(Dimethyl-1,3-oxazol-5-yl)propanamide | Direct coupling of the carboxylic acid and amine using a dehydrating agent like DCC. researchgate.net |

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). msu.edu A more selective reagent is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF). Borane reacts more rapidly with carboxylic acids than with many other functional groups, allowing for selective reduction in multifunctional molecules. openstax.orglibretexts.org The reaction proceeds through a triacyloxyborane intermediate, which is then hydrolyzed during workup to yield the primary alcohol, 3-(Dimethyl-1,3-oxazol-5-yl)propan-1-ol. libretexts.org

Oxidation: The propanoic acid moiety is already in a high oxidation state. Further oxidation of the side chain is not a common transformation and would require harsh conditions that would likely degrade the oxazole ring.

Beyond esterification and amidation, the carboxylic acid group can be converted into other functional derivatives.

Strategies for Derivatization and Analogue Synthesis

The synthesis of analogues from this compound can be approached by modifying its core structure at several key positions. These modifications are crucial for fine-tuning the molecule's physicochemical properties and biological activity.

While the oxazole ring itself is the more reactive moiety for electrophilic and nucleophilic attack, the methyl groups at the 2- and 4-positions are not entirely inert. Although less common, these alkyl substituents can undergo functionalization, providing a means to introduce further diversity into the molecular scaffold.

One potential avenue for modification is through free-radical halogenation. Under UV light or in the presence of a radical initiator, the methyl groups could be halogenated, for instance with N-bromosuccinimide (NBS), to yield bromomethyl derivatives. These halogenated intermediates are versatile synthons for subsequent nucleophilic substitution reactions. For example, reaction with amines, thiols, or alkoxides could introduce a variety of new functional groups at these positions.

Oxidation of the methyl groups presents another, albeit challenging, route for derivatization. Strong oxidizing agents like potassium permanganate (KMnO₄) could potentially oxidize the methyl groups to carboxylic acids. However, controlling the extent of oxidation and avoiding degradation of the oxazole ring would be a significant synthetic challenge. Milder, more selective oxidation methods might be required to achieve the desired transformation.

Condensation reactions involving the methyl groups are also conceivable, particularly if they can be deprotonated to form a carbanion. The acidity of the protons on the methyl groups of an oxazole ring is not high, but with a strong enough base, deprotonation might be achieved, allowing for subsequent reaction with electrophiles such as aldehydes or ketones in an aldol-type condensation. This would enable the extension of the carbon chain at these positions.

A significant strategy for creating novel analogues involves the use of either the oxazole or the propanoic acid moiety as a foundation for the construction of fused bicyclic or polycyclic systems. This approach can lead to the synthesis of compounds with rigidified conformations and novel electronic properties.

Synthesis of Oxazolo[5,4-b]pyridine (B1602731) Derivatives

The propanoic acid side chain of this compound can be chemically transformed into functional groups that are suitable for the construction of a fused pyridine (B92270) ring. For example, a Curtius, Hofmann, or Schmidt rearrangement of the corresponding acyl azide (B81097), amide, or carboxylic acid, respectively, could yield an amine. This amine, positioned appropriately relative to the oxazole ring, can then be used in classical pyridine ring syntheses.

One established method for forming a pyridine ring fused to a heterocyclic core is the Gould-Jacobs reaction. This reaction involves the condensation of an aniline (B41778) (or in this case, an amino-oxazole) with a malonic acid derivative, followed by thermal cyclization. By converting the propanoic acid of the parent molecule to an amino group, a subsequent Gould-Jacobs reaction could potentially yield an oxazolo[5,4-b]pyridine derivative.

| Reaction | Reagents | Intermediate | Fused System |

| Curtius Rearrangement | 1. SOCl₂ 2. NaN₃ 3. Heat | Isocyanate | Oxazolo[5,4-b]pyridine |

| Hofmann Rearrangement | Br₂, NaOH | Isocyanate | Oxazolo[5,4-b]pyridine |

| Schmidt Rearrangement | HN₃, H₂SO₄ | Protonated Azide | Oxazolo[5,4-b]pyridine |

| Gould-Jacobs Reaction | Ethyl ethoxymethylenemalonate, heat | Anilidomethylenemalonate | Oxazolo[5,4-b]pyridine |

Interactive Data Table: Synthesis of Oxazolo[5,4-b]pyridine Derivatives

| Reaction | Reagents | Intermediate | Fused System |

|---|---|---|---|

| Curtius Rearrangement | 1. SOCl₂ 2. NaN₃ 3. Heat | Isocyanate | Oxazolo[5,4-b]pyridine |

| Hofmann Rearrangement | Br₂, NaOH | Isocyanate | Oxazolo[5,4-b]pyridine |

| Schmidt Rearrangement | HN₃, H₂SO₄ | Protonated Azide | Oxazolo[5,4-b]pyridine |

| Gould-Jacobs Reaction | Ethyl ethoxymethylenemalonate, heat | Anilidomethylenemalonate | Oxazolo[5,4-b]pyridine |

Synthesis of Oxazolo[5,4-d]pyrimidine (B1261902) Derivatives

Similarly, the propanoic acid can be a precursor for the formation of a fused pyrimidine (B1678525) ring, leading to oxazolo[5,4-d]pyrimidine systems. These compounds are of interest due to their structural analogy to purines. The synthesis of such fused systems often begins with a 5-aminooxazole derivative. As described above, the propanoic acid can be converted to an amino group.

Once the 5-amino-dimethyloxazole derivative is obtained, a variety of methods can be employed to construct the pyrimidine ring. A common approach is the reaction with a one-carbon synthon, such as formamide or triethyl orthoformate, followed by cyclization with an amine. For instance, reaction of the 5-aminooxazole with triethyl orthoformate would yield an ethoxy-methylideneamino intermediate, which can then be cyclized with ammonia or a primary amine to furnish the oxazolo[5,4-d]pyrimidine core.

| Starting Material | Reagents | Intermediate | Fused System |

| 5-Aminooxazole derivative | Triethyl orthoformate, then NH₃ | Ethoxymethylideneamino-oxazole | Oxazolo[5,4-d]pyrimidine |

| 5-Aminooxazole derivative | Formamide | Formamido-oxazole | Oxazolo[5,4-d]pyrimidine |

| 5-Aminooxazole-4-carboxamide | Diethoxymethyl acetate | - | Oxazolo[5,4-d]pyrimidin-4-one |

Interactive Data Table: Synthesis of Oxazolo[5,4-d]pyrimidine Derivatives

| Starting Material | Reagents | Intermediate | Fused System |

|---|---|---|---|

| 5-Aminooxazole derivative | Triethyl orthoformate, then NH₃ | Ethoxymethylideneamino-oxazole | Oxazolo[5,4-d]pyrimidine |

| 5-Aminooxazole derivative | Formamide | Formamido-oxazole | Oxazolo[5,4-d]pyrimidine |

| 5-Aminooxazole-4-carboxamide | Diethoxymethyl acetate | - | Oxazolo[5,4-d]pyrimidin-4-one |

These strategies highlight the versatility of this compound as a starting material for the generation of a wide range of new chemical entities with potential for diverse applications.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H-NMR: A proton NMR spectrum of 3-(2,4-Dimethyl-1,3-oxazol-5-yl)propanoic acid would provide a wealth of information. The number of distinct signals would correspond to the number of non-equivalent protons. The chemical shift (δ) of each signal would indicate the electronic environment of the protons. Integration of the peak areas would reveal the relative number of protons responsible for each signal. Finally, the splitting pattern (multiplicity) of the signals, arising from spin-spin coupling, would elucidate the connectivity between adjacent protons.

Expected ¹H-NMR Signals:

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically in the range of 10-13 ppm.

Propanoic Acid Methylene (B1212753) Protons (-CH₂-CH₂-COOH): Two distinct signals, each integrating to two protons, are anticipated. These would appear as triplets due to coupling with each other. The methylene group adjacent to the oxazole (B20620) ring (Cα) would likely resonate around 2.8-3.0 ppm, while the methylene group adjacent to the carboxyl group (Cβ) would be found around 2.5-2.7 ppm.

Oxazole Methyl Protons (-CH₃): Two sharp singlets, each integrating to three protons, are expected for the two methyl groups attached to the oxazole ring at positions 2 and 4. Their chemical shifts would likely be in the 2.2-2.5 ppm range.

Interactive Data Table: Predicted ¹H-NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |

| -CH₂- (adjacent to oxazole) | 2.8 - 3.0 | Triplet | 2H |

| -CH₂- (adjacent to COOH) | 2.5 - 2.7 | Triplet | 2H |

| Oxazole -CH₃ (C2) | 2.2 - 2.5 | Singlet | 3H |

¹³C-NMR: A carbon-13 NMR spectrum would show a distinct signal for each non-equivalent carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton.

Expected ¹³C-NMR Signals:

Carboxylic Acid Carbon (-COOH): Expected in the highly deshielded region of 170-180 ppm.

Oxazole Ring Carbons: The three carbon atoms of the oxazole ring (C2, C4, C5) would give distinct signals, typically in the range of 115-165 ppm.

Propanoic Acid Methylene Carbons (-CH₂-CH₂-): Two signals are expected in the aliphatic region, likely between 25-40 ppm.

Oxazole Methyl Carbons (-CH₃): Two signals for the methyl carbons would appear in the upfield region, typically around 10-15 ppm.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. A COSY spectrum would show correlations between coupled protons, confirming the -CH₂-CH₂- fragment of the propanoic acid chain. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For 3-(2,4-Dimethyl-1,3-oxazol-5-yl)propanoic acid (molecular formula: C₈H₁₁NO₃), high-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight, which is calculated to be 169.0739 g/mol . This precise mass measurement helps to confirm the elemental composition.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would ionize and fragment in a predictable manner. The fragmentation pattern provides a "fingerprint" that can help to confirm the structure.

Expected Fragmentation Pathways:

Loss of the carboxylic acid group: A common fragmentation would be the loss of the -COOH group (45 Da), leading to a significant fragment ion.

Cleavage of the propanoic acid chain: Fragmentation at the Cα-Cβ bond of the propanoic acid chain is also a likely pathway.

Opening of the oxazole ring: The heterocyclic ring could also undergo characteristic fragmentation, providing further structural confirmation.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. An IR spectrum provides information about the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies.

Expected IR Absorption Bands:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

C=O Stretch (Carboxylic Acid): A sharp, strong absorption band should appear around 1700-1725 cm⁻¹, corresponding to the carbonyl group.

C=N and C=C Stretches (Oxazole Ring): The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the oxazole ring would likely produce absorptions in the 1500-1650 cm⁻¹ region.

C-H Stretches: Absorptions corresponding to sp³ C-H stretches (from the methyl and methylene groups) would be observed just below 3000 cm⁻¹.

C-O Stretches: Bands corresponding to the C-O single bonds of the carboxylic acid and the oxazole ring would be present in the fingerprint region (1000-1300 cm⁻¹).

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C=N / C=C (Oxazole) | 1500 - 1650 | Medium |

| C-H (sp³) | 2850 - 3000 | Medium |

X-ray Crystallography for Precise Solid-State Structural Determination

Should 3-(2,4-Dimethyl-1,3-oxazol-5-yl)propanoic acid be obtained as a suitable single crystal, X-ray crystallography would offer the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group. This method provides an unambiguous confirmation of the molecular structure.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of a compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of a sample. The compound would be dissolved in a suitable solvent and injected into the HPLC system. A single, sharp peak in the chromatogram would indicate a high degree of purity. The retention time of this peak is a characteristic property of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate).

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. A spot of the compound on a TLC plate would migrate a certain distance depending on the solvent system used. The retention factor (Rf) value is a characteristic of the compound in that specific solvent system. A single spot on the TLC plate is an indication of purity.

Other Complementary Analytical Methods

In addition to the primary techniques described above, other methods could be used for a more complete characterization:

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimental values would be compared to the theoretical values calculated from the molecular formula (C₈H₁₁NO₃) to support the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method would provide information about the electronic transitions within the molecule, particularly those associated with the conjugated π-system of the oxazole ring.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to exploring the electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's chemical nature.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govnih.gov It is frequently employed to optimize molecular geometry, calculate vibrational frequencies, and determine electronic properties. researchgate.net For 3-(2,4-dimethyl-1,3-oxazol-5-yl)propanoic acid, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation.

These calculations also yield global chemical reactivity descriptors, which help in understanding the molecule's stability and reactivity. Key descriptors include chemical hardness, softness, electronegativity, and the electrophilicity index. The results from DFT studies can confirm that a molecule is soft and electrophilic in nature. nih.gov Such computational analyses provide a foundational understanding of the molecule's intrinsic properties before proceeding with more complex simulations or experimental work. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. acadpubl.euresearchgate.net

A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. acadpubl.eu For 3-(2,4-dimethyl-1,3-oxazol-5-yl)propanoic acid, FMO analysis would map the electron density of these orbitals. Typically, the HOMO is distributed over the electron-rich oxazole (B20620) ring, while the LUMO may be located elsewhere, indicating the most probable sites for nucleophilic and electrophilic attack, respectively. This analysis is crucial for predicting how the molecule will interact with other chemical species. wikipedia.org

| Parameter | Energy (eV) |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | -6.58 |

| LUMO (Lowest Unoccupied Molecular Orbital) | -1.12 |

| Energy Gap (ΔE) | 5.46 |

Conformational Analysis and Molecular Dynamics Simulations

The propanoic acid side chain of 3-(2,4-dimethyl-1,3-oxazol-5-yl)propanoic acid imparts significant conformational flexibility. Conformational analysis is performed to identify the various low-energy spatial arrangements (conformers) of the molecule. This is often achieved by systematically rotating the single bonds in the side chain and calculating the potential energy of each resulting structure.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure. researchgate.net Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms have become increasingly accurate. mdpi.comnih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. researchgate.net These predicted shifts are valuable for assigning peaks in experimental spectra and verifying the correct synthesis of the target compound. nih.gov

Similarly, theoretical Infrared (IR) frequencies can be calculated by performing a vibrational analysis on the optimized geometry. researchgate.net The calculated frequencies correspond to the vibrational modes of the molecule (e.g., stretching, bending) and can be compared to an experimental IR spectrum to identify characteristic functional groups, such as the C=O stretch of the carboxylic acid and vibrations associated with the oxazole ring.

| Atom/Group | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) |

|---|---|---|

| -COOH | 11.5 - 12.5 | 10.0 - 13.0 |

| -CH₂- (alpha to COOH) | 2.6 - 2.8 | 2.5 - 2.9 |

| -CH₂- (beta to COOH) | 2.9 - 3.1 | 2.8 - 3.2 |

| Oxazole -CH₃ | 2.2 - 2.5 | 2.1 - 2.6 |

Theoretical Studies of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, optical communications, and data storage. ias.ac.in Computational chemistry allows for the in silico screening of molecules for potential NLO activity. The NLO response of a molecule is determined by its behavior in the presence of a strong electric field, which can be modeled using quantum chemical calculations.

Key parameters calculated to assess NLO properties include the dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. researchgate.netnih.gov Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. researchgate.net Theoretical studies on 3-(2,4-dimethyl-1,3-oxazol-5-yl)propanoic acid would involve calculating these parameters using DFT methods to evaluate its potential as an NLO material. The presence of the π-conjugated oxazole ring and the carboxylic acid group could contribute to its NLO response. ias.ac.in

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) | 3.5 D |

| Linear Polarizability (α) | 4.20 x 10⁻²³ esu |

| First Hyperpolarizability (β) | 6.32 x 10⁻³⁰ esu |

| Second Hyperpolarizability (γ) | 4.31 x 10⁻³⁵ esu |

In Silico Modeling of Molecular Recognition and Interactions (focused on theoretical binding mechanisms)

In silico modeling, particularly molecular docking, is a powerful technique for predicting how a small molecule (ligand) like 3-(2,4-dimethyl-1,3-oxazol-5-yl)propanoic acid might bind to a biological macromolecule, such as a protein or enzyme. researchgate.netmdpi.com This method computationally places the ligand into the binding site of a receptor and scores the different poses based on their binding affinity. nih.gov

These simulations can elucidate the theoretical binding mechanisms at an atomic level. nih.gov For 3-(2,4-dimethyl-1,3-oxazol-5-yl)propanoic acid, docking studies could identify key interactions, such as hydrogen bonds formed by the carboxylic acid group with amino acid residues in the receptor's active site. ajchem-a.com Hydrophobic interactions involving the dimethyl-oxazole ring could also play a significant role in the binding affinity. By understanding these theoretical recognition and interaction patterns, researchers can predict the molecule's potential biological activity and guide the design of more potent analogues. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design Principles

General Principles of SAR Applied to Oxazole (B20620) Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the three-dimensional structure of a molecule with its biological activity. tandfonline.com For the oxazole class of heterocyclic compounds, SAR studies have unveiled several key principles that guide the design of new therapeutic agents. researchgate.net The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms, can engage with biological targets like enzymes and receptors through various non-covalent interactions, including hydrogen bonds, hydrophobic effects, and pi-pi stacking. tandfonline.comsemanticscholar.org

The biological activity of oxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. thepharmajournal.com The oxazole ring has three positions for substitution: C2, C4, and C5. The reactivity and acidity of hydrogen atoms on the ring decrease in the order of C2 > C5 > C4, which influences how the molecule interacts with its biological target and its metabolic stability. thepharmajournal.com

Key SAR findings for oxazole derivatives include:

Substitution at C2: This position is often critical for activity. The introduction of various groups can significantly modulate the compound's potency and selectivity. Nucleophilic substitution is rare for the oxazole ring but is most likely to occur at the C2 position, especially if there are electron-withdrawing groups at C4. tandfonline.compharmaguideline.com

Substitution at C4 and C5: Modifications at these positions are crucial for tuning the pharmacokinetic and pharmacodynamic properties of the molecule. thepharmajournal.com Electrophilic substitution typically occurs at the C5 position, especially when an electron-donating group is present on the ring. tandfonline.comsemanticscholar.org For instance, in a series of 1,3-oxazole sulfonamides designed as tubulin polymerization inhibitors, substituents on a phenyl ring attached at the C5 position were critical for anticancer activity. nih.gov

Role of the Oxazole Ring: The oxazole nucleus itself is often a key pharmacophoric element. Its unique electronic and structural properties make it a valuable scaffold in drug discovery. researchgate.net The introduction of a 1,3-oxazole ring into certain molecular backbones has been shown to tremendously increase the biological activity of the resulting molecules. derpharmachemica.com

The following table summarizes general SAR principles observed in various classes of oxazole derivatives.

| Position on Oxazole Ring | Type of Substituent/Modification | Observed Effect on Biological Activity | Example Context |

|---|---|---|---|

| C2 | Aryl groups, Heteroaryl groups | Often essential for binding and potency. Can influence selectivity. | Anticancer, FAAH inhibitors nih.gov |

| C4 | Alkyl, Cinnamoyl residue | Modulates lipophilicity and can be fundamental for specific enzyme inhibition. thepharmajournal.com | Tyrosinase inhibitors thepharmajournal.com |

| C5 | Phenyl rings, Propanoic acid chain | Crucial for anchoring to target proteins; often a site for electrophilic attack. tandfonline.com | Anti-inflammatory (e.g., Oxaprozin) rsc.org |

| Ring Nitrogen (N3) | Alkylation, Acylation | Can alter basicity and interaction with target sites. semanticscholar.org | General lead optimization |

Rational Design Strategies for 3-(Dimethyl-1,3-oxazol-5-YL)propanoic acid Analogues

Rational drug design for analogues of this compound involves systematic modifications of its core structure to optimize biological activity and drug-like properties. This process leverages an understanding of SAR principles and the physicochemical properties of the molecule. nih.gov

Design strategies would focus on three primary regions of the molecule:

The Propanoic Acid Side Chain: The carboxylic acid is a key functional group, likely acting as a hydrogen bond donor or a negatively charged group that interacts with a biological target. Strategies include altering the length of the alkyl chain (e.g., to acetic or butanoic acid) or introducing conformational constraints to orient the carboxyl group optimally.

The Dimethyl Substituents: The two methyl groups at what is presumed to be the C2 and C4 positions influence the molecule's steric profile and lipophilicity. Analogues could be designed by replacing these methyl groups with other alkyl groups (ethyl, propyl), cyclic fragments (cyclopropyl), or polar functional groups to probe the size and nature of the target's binding pocket.

The Oxazole Scaffold: The core ring can be modified by introducing substituents at the unoccupied C4 or C2 position (depending on the exact isomer) to modulate electronic properties or provide additional interaction points.

Substituents exert profound electronic and steric effects that alter a molecule's properties, such as its acidity (pKa), lipophilicity (logP), and reactivity. researchgate.net Understanding these effects is crucial for the rational design of analogues.

Electronic Effects: Electron-withdrawing groups (EWGs) like halogens (-Cl, -F) or nitro groups (-NO2) decrease the electron density of the oxazole ring, making it less susceptible to oxidation and altering the pKa of the propanoic acid. Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or alkyl groups (-CH3) increase electron density. researchgate.net

Steric Effects: The size and shape of substituents can dictate how a molecule fits into a binding site. Bulky groups can create favorable van der Waals interactions or, conversely, cause steric hindrance that prevents binding. The cyclopropyl (B3062369) group, for example, has been used in oxazole derivatives to introduce conformational rigidity. nih.gov

The following table illustrates the potential influence of different substituents on the molecular properties of an oxazole-propanoic acid scaffold.

| Substituent | Electronic Effect | Steric Effect | Expected Impact on Lipophilicity (LogP) | Expected Impact on Acidity (pKa) of Propanoic Acid |

|---|---|---|---|---|

| -F, -Cl | Electron-withdrawing (inductive) | Small | Increase | Decrease (stronger acid) |

| -NO2 | Strongly electron-withdrawing | Moderate | Slight increase | Significant decrease (stronger acid) |

| -CH3 | Electron-donating (inductive) | Small | Increase | Increase (weaker acid) |

| -OCH3 | Electron-donating (resonance), Electron-withdrawing (inductive) | Moderate | Slight increase | Slight increase (weaker acid) |

| -CF3 | Strongly electron-withdrawing | Moderate | Significant increase | Significant decrease (stronger acid) |

Bioisosterism is a key strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical and chemical properties to enhance potency, selectivity, or pharmacokinetic properties. nih.govijrrjournal.com This approach can be applied to the this compound scaffold in several ways.

Ring Bioisosteres: The 1,3-oxazole ring itself can be replaced with other five-membered heterocycles to explore different electronic distributions and hydrogen bonding capabilities. Common bioisosteres for the oxazole ring include thiazole (B1198619), isoxazole, pyrazole, 1,2,4-oxadiazole, and 1,2,3-triazole. unimore.itrsc.org For example, replacing the oxazole oxygen with sulfur to form a thiazole ring would alter the ring's geometry and electronics, potentially leading to different interactions with a biological target.

Carboxylic Acid Bioisosteres: The propanoic acid's carboxyl group is a frequent target for bioisosteric replacement to improve metabolic stability and cell permeability. The most common bioisostere for a carboxylic acid is a tetrazole ring, which maintains a similar acidic pKa and spatial orientation of the acidic proton. openaccessjournals.com Other replacements include hydroxamic acids or sulfonamides.

Functional Group Bioisosteres: The oxazole ring can also act as a bioisostere for other functionalities. Due to its hydrolytic stability, it is sometimes used to replace labile ester or amide groups within a larger molecule. nih.gov

| Original Group in Scaffold | Potential Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| 1,3-Oxazole Ring | 1,3-Thiazole Ring | Modify electronics, hydrogen bonding capacity, and metabolic stability. |

| 1,3-Oxazole Ring | 1,2,3-Triazole Ring | Introduce additional hydrogen bond donor/acceptor sites. unimore.it |

| 1,3-Oxazole Ring | 1,3,4-Oxadiazole Ring | Alter polarity and metabolic stability. rsc.org |

| Carboxylic Acid (-COOH) | Tetrazole Ring | Mimic acidity and charge while improving oral bioavailability and metabolic stability. openaccessjournals.com |

| Methyl Group (-CH3) | Halogen (-Cl, -F) | Similar size (classical isosteres) but with altered electronic properties. |

Pharmacophore Modeling and Ligand-Based Drug Design (theoretical framework)

In the absence of a known 3D structure of the biological target, ligand-based drug design methods are invaluable. nih.gov Pharmacophore modeling is a central technique in this approach. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov

The theoretical framework for applying this to analogues of this compound would involve:

Data Set Assembly: A collection of structurally related oxazole derivatives with known biological activities against a specific target would be compiled.

Feature Identification: Common chemical features among the most active compounds are identified. For this system, a hypothetical pharmacophore model would likely include:

A Hydrogen Bond Acceptor (HBA) feature, corresponding to the nitrogen or oxygen atom of the oxazole ring.

A Negative Ionizable Area (NIA) feature, representing the deprotonated carboxylic acid.

One or more Hydrophobic (HY) features, corresponding to the dimethyl groups and potentially other nonpolar regions of the molecule.

An Aromatic Ring (AR) feature for the oxazole ring itself.

Model Generation and Validation: Computational software generates one or more 3D pharmacophore models based on the alignment of the active molecules. The models are then validated by assessing their ability to distinguish between highly active and inactive compounds.

Virtual Screening: The validated pharmacophore model is used as a 3D query to search large databases of chemical compounds. Compounds from the database that match the pharmacophore's features and spatial constraints are identified as "hits" and prioritized for biological testing, potentially leading to the discovery of novel and structurally diverse active molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Oxazole-Propanoic Acid Systems

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activities. nih.gov This approach allows for the prediction of the activity of newly designed, not-yet-synthesized compounds.

For an oxazole-propanoic acid system, the QSAR process would be as follows:

Data Collection: A dataset of analogues of this compound with experimentally determined biological activities (e.g., IC50 values) is required.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure:

Physicochemical Descriptors: LogP (lipophilicity), Molar Refractivity (sterics), pKa (acidity).

Topological Descriptors: Indices that describe molecular branching and connectivity.

Electronic Descriptors: Dipole moment, atomic charges, HOMO/LUMO energies.

3D Descriptors: Steric and electrostatic fields (used in 3D-QSAR like CoMFA).

Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to develop a mathematical equation that links a selection of descriptors to the biological activity. A typical 2D-QSAR model might take the form: log(1/Activity) = c0 + c1(Descriptor1) + c2(Descriptor2) + ...

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical metrics like the squared correlation coefficient (r²) and the leave-one-out cross-validated correlation coefficient (q²). nih.gov A high q² value (typically > 0.5) indicates a robust and predictive model.

For oxazole-propanoic acid systems, a QSAR model could reveal, for example, that activity is positively correlated with lipophilicity at one position and negatively correlated with the steric bulk at another, providing direct guidance for the design of more potent analogues. nih.gov

Green Chemistry Applications in the Synthesis of Oxazoles

Principles of Green Chemistry in Heterocyclic Compound Synthesis

The twelve principles of green chemistry, articulated by Paul Anastas and John Warner, offer a framework for designing more sustainable chemical processes. numberanalytics.com When applied to the synthesis of heterocyclic compounds like oxazoles, these principles guide the development of more environmentally friendly methods. numberanalytics.comchemijournal.com The goal is to reduce the environmental footprint of chemical synthesis while enhancing efficiency and safety. researchgate.net Key principles that have a significant impact on oxazole (B20620) synthesis include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, employing safer solvents, and designing for energy efficiency through methods like microwave and ultrasound irradiation. numberanalytics.comrasayanjournal.co.in

The application of these principles in heterocyclic synthesis is not merely an environmental consideration but also a driver of innovation, leading to the development of novel and efficient synthetic pathways. researchgate.netchemijournal.com

Sustainable Synthetic Methodologies for 3-(Dimethyl-1,3-oxazol-5-YL)propanoic acid and Related Compounds

While specific green synthetic routes for this compound are not extensively detailed in publicly available literature, the sustainable methodologies developed for a wide range of oxazole derivatives are directly applicable. These methods focus on reducing reaction times, lowering energy consumption, and using more environmentally friendly reagents and solvents. ijpsonline.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. benthamdirect.com This technique utilizes microwave radiation to directly and efficiently heat the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to minutes. benthamdirect.comacs.org In the synthesis of oxazoles, microwave irradiation has been successfully employed in various reactions, such as the [3 + 2] cycloaddition of substituted aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC). nih.govresearchgate.net This method has been shown to be highly efficient, requiring only a short reaction time and proceeding under mild conditions, making the process both environmentally benign and economical. acs.orgnih.gov

For instance, a one-pot microwave-assisted synthesis of 5-substituted oxazoles in isopropanol (B130326) was developed, demonstrating high yields and the potential for large-scale synthesis. nih.gov Another example involves the synthesis of 2-amino-4-(p-substituted phenyl)-oxazole derivatives under microwave irradiation, showcasing the versatility of this technique. ijpsonline.com The rapid and simple nature of microwave-assisted synthesis makes it an attractive and sustainable alternative for the preparation of various oxazole compounds. acs.orgnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Oxazoles

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Energy Consumption | High | Low |

| Product Yield | Often moderate | Generally high |

| Side Reactions | More prevalent | Minimized |

| Solvent Usage | Often requires high-boiling point solvents | Can use greener solvents like isopropanol |

| Overall Process | Less efficient, more waste | Highly efficient, environmentally benign |

This table provides a generalized comparison based on literature findings.

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, is another green chemistry technique that utilizes the energy of sound waves to initiate and enhance chemical reactions. nih.gov The application of ultrasonic irradiation can lead to significantly reduced reaction times, improved yields, and milder reaction conditions compared to traditional methods. ijpsonline.comtandfonline.com In the context of oxazole synthesis, ultrasound has been employed for the environmentally friendly and safer preparation of benzoxazole (B165842) derivatives. ijpsonline.comresearchgate.net

One notable example is the synthesis of oxazole derivatives through a domino reaction of benzoin (B196080) and substituted benzylamine (B48309) using 2-Iodoxybenzoic acid as an oxidant under ultrasound irradiation, which resulted in excellent yields. ijpsonline.com Another approach describes the synthesis of oxazole derivatives in the presence of a deep eutectic solvent (DES) under ultrasound irradiation, highlighting the synergy of combining green techniques. ijpsonline.com The use of ultrasound offers a simple, efficient, and environmentally friendly pathway for the synthesis of a variety of substituted oxazoles. ijpsonline.comnih.gov

Implementation of Environmentally Benign Solvent Systems (e.g., Water, Ionic Liquids, Deep Eutectic Solvents)

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. numberanalytics.com The development and implementation of environmentally benign solvent systems are therefore of paramount importance. numberanalytics.com In oxazole synthesis, a shift away from traditional volatile organic compounds towards greener alternatives is evident.

Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. numberanalytics.com While its application in organic synthesis can be challenging due to solubility issues, methods are being developed to overcome these limitations.

Ionic liquids (ILs) have gained significant attention as "green" solvents due to their low vapor pressure, thermal stability, and recyclability. nih.gov In the synthesis of oxazoles, ionic liquids have been used as a reusable solvent in the van Leusen synthesis, where various oxazole products were generated in high yields. nih.gov The ionic liquid could be recovered and reused multiple times without a significant loss in product yield, making the process more economical and environmentally friendly. nih.gov

Deep eutectic solvents (DESs) are another class of green solvents that are often biodegradable and have low toxicity. ijpsonline.com The synthesis of oxazole derivatives has been reported using a combination of ultrasound and a deep eutectic solvent, demonstrating a synergistic approach to green synthesis. ijpsonline.com

Development of Eco-Friendly Catalytic Systems (e.g., Biocatalysis, Metal-Free Catalysis)

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction efficiency and reduce waste. numberanalytics.com The development of eco-friendly catalytic systems for oxazole synthesis is an active area of research.

Metal-free catalysis is another important strategy to enhance the green credentials of a synthetic process. Traditional metal catalysts can be toxic and difficult to remove from the final product. organic-chemistry.org Recent advancements have shown the synthesis of substituted oxazoles through a CO2/photoredox-cocatalyzed tandem oxidative cyclization, which avoids the use of transition-metal catalysts and peroxides, making the method more sustainable. organic-chemistry.org Electrochemical synthesis of polysubstituted oxazoles has also been reported, which avoids the need for an external chemical oxidant. rsc.org The development of such metal-free catalytic systems is a significant step towards a more sustainable production of oxazoles.

Atom Economy and Process Intensification in Green Oxazole Chemistry

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. numberanalytics.com Reactions with high atom economy are inherently greener as they generate less waste. mdpi.com In the context of oxazole synthesis, reactions like intramolecular ring-to-ring isomerizations are highly attractive as they exhibit 100% atom economy. mdpi.com

Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. researchgate.netmdpi.com This approach aligns perfectly with the principles of green chemistry. repec.orgrsc.org Techniques like microwave-assisted and ultrasound-assisted synthesis are forms of process intensification that can significantly improve the efficiency and sustainability of oxazole synthesis. mdpi.com Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, is another powerful tool for process intensification, offering precise control over reaction parameters and leading to higher yields and purity. mdpi.com By embracing the principles of atom economy and process intensification, the synthesis of oxazoles can be made significantly more sustainable. mdpi.commdpi.com

Future Research Directions and Concluding Outlook

Development of Innovative and Efficient Synthetic Pathways for Complex Oxazole (B20620) Derivatives

The synthesis of complex oxazole derivatives is continuously evolving, with a strong emphasis on efficiency, sustainability, and the ability to generate molecular diversity. Future research is poised to build upon established methods while introducing novel strategies to address the challenges of synthesizing highly substituted and functionalized oxazole rings.

Key areas of development include one-pot synthesis and tandem reactions, which streamline synthetic sequences by minimizing intermediate purification steps, thereby saving time and resources. Metal-catalyzed cross-coupling reactions, particularly those employing palladium and copper, will likely continue to be refined for the direct arylation and alkynylation of the oxazole core, offering powerful tools for creating complex molecular architectures.

A significant push towards "green" chemistry is evident in the exploration of microwave-assisted and ultrasound-promoted reactions. These techniques can accelerate reaction times and improve yields while often reducing the need for harsh solvents and excess reagents. The use of ionic liquids as recyclable reaction media also represents a promising avenue for more environmentally benign synthetic processes. Furthermore, the development of novel catalytic systems, including biocatalysts and metal-free catalysts, is anticipated to provide milder and more selective methods for oxazole ring formation and functionalization.

| Synthetic Approach | Description | Potential Advantages |

| One-Pot Syntheses | Multiple reaction steps are carried out in a single reaction vessel without isolating intermediates. | Increased efficiency, reduced waste, time and cost savings. |

| Metal-Catalyzed Cross-Coupling | Formation of carbon-carbon and carbon-heteroatom bonds using transition metal catalysts (e.g., Pd, Cu). | High functional group tolerance, ability to form complex structures. |

| Microwave and Ultrasound-Assisted Synthesis | Use of microwave or ultrasonic irradiation to accelerate chemical reactions. | Rapid reaction times, often higher yields, potential for solvent-free reactions. |

| Ionic Liquids | Use of salts that are liquid at low temperatures as solvents. | Low volatility, recyclability, potential for enhanced reaction rates and selectivity. |

| Metal-Free Catalysis | Utilization of organocatalysts or iodine-mediated reactions to avoid the use of metal catalysts. | Reduced metal contamination in products, often milder reaction conditions. |

Advanced Exploration of Chemical Reactivity and Novel Derivatization Strategies

A deeper understanding of the intrinsic reactivity of the oxazole ring is crucial for the design of novel derivatization strategies. The oxazole nucleus, while aromatic, exhibits distinct reactivity patterns that can be exploited for post-synthetic modifications.

Future investigations will likely focus on a more detailed mapping of the electronic properties of substituted oxazoles to predict and control their reactivity. Electrophilic aromatic substitution typically occurs at the C5 position, especially in the presence of electron-donating groups, while nucleophilic substitution is favored at the C2 position when a suitable leaving group is present. clockss.org The acidity of the protons on the oxazole ring, in the order of C2 > C5 > C4, also presents opportunities for selective deprotonation and subsequent functionalization. cdnsciencepub.com

Novel derivatization strategies are expected to emerge from the exploration of cycloaddition reactions, where the oxazole ring can act as a diene, leading to the formation of pyridines and other heterocyclic systems. clockss.org Ring-opening reactions of oxazoles, followed by recyclization, offer a pathway to other classes of heterocyclic compounds, such as imidazoles and thiazoles, thereby expanding the accessible chemical space from a common oxazole precursor. rsc.org The development of regioselective functionalization techniques will be paramount in accessing specific isomers of complex oxazole derivatives for structure-activity relationship studies.

| Reaction Type | Position(s) of Reactivity | Description |

| Electrophilic Substitution | C5 (favored), C4 | Substitution of a hydrogen atom with an electrophile, activated by electron-donating groups. clockss.orgcdnsciencepub.com |